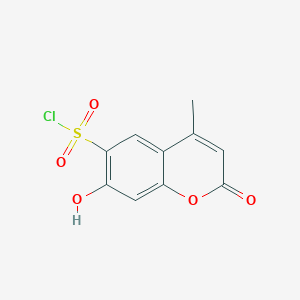

7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride

Description

Propriétés

Numéro CAS |

85576-28-9 |

|---|---|

Formule moléculaire |

C10H7ClO5S |

Poids moléculaire |

274.68 g/mol |

Nom IUPAC |

7-hydroxy-4-methyl-2-oxochromene-6-sulfonyl chloride |

InChI |

InChI=1S/C10H7ClO5S/c1-5-2-10(13)16-8-4-7(12)9(3-6(5)8)17(11,14)15/h2-4,12H,1H3 |

Clé InChI |

VJLPSAITCHERIZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)Cl)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the sulfonation of 7-Hydroxy-4-methylcoumarin. One common method includes the reaction of 7-Hydroxy-4-methylcoumarin with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Applications De Recherche Scientifique

Overview

7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride, also known as a coumarin derivative, has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and industry. This compound is characterized by its sulfonyl chloride group, which imparts unique reactivity and biological activity.

Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The sulfonyl chloride group allows for versatile substitution reactions, enabling the formation of sulfonamides and sulfonate derivatives.

Biology

7-Hydroxy-4-methyl-2-oxo-2H-benzopyran-6-sulfonyl chloride is utilized in enzyme inhibition studies. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a candidate for developing enzyme inhibitors, which are crucial for therapeutic applications. Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Industry

The compound is also used in the production of dyes, optical brighteners, and other specialty chemicals. Its reactivity allows for modifications that enhance the performance of these materials.

Research has demonstrated that 7-Hydroxy-4-methyl-2-oxo-2H-benzopyran-6-sulfonyl chloride possesses various biological activities:

Antimicrobial Activity : Studies have shown that coumarin derivatives exhibit antimicrobial properties. For instance, certain derivatives have demonstrated significant activity against MRSA and other bacterial strains.

Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes makes it a valuable tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Potential Antifilarial Activity : Preliminary studies suggest that this compound may have potential applications in treating filarial infections through its inhibitory effects on specific enzymes involved in the parasite's lifecycle.

Case Studies

- Antimicrobial Efficacy : A study evaluated various coumarin analogues against MRSA and other bacterial strains, revealing notable inhibition percentages for specific derivatives, suggesting their potential as therapeutic agents.

- Enzyme Inhibition Studies : Research demonstrated that compounds with similar structures effectively inhibited protease activity in parasitic organisms, showcasing their potential for drug development against filarial infections.

- Structure–Activity Relationship Analysis : Investigations into the structure–activity relationships of coumarin derivatives have highlighted how modifications can enhance antimicrobial efficacy against specific pathogens.

Mécanisme D'action

The mechanism of action of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is largely dependent on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can modify proteins, enzymes, and other biomolecules, thereby altering their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs include:

Key Differences:

- Sulfonyl Chloride vs. Methoxy/Carboxylic Acid : The sulfonyl chloride group in the target compound enhances electrophilicity, enabling reactions with amines or alcohols. In contrast, methoxy (electron-donating) and carboxylic acid groups in analogs reduce reactivity but improve solubility in aqueous media .

- pH Stability : The Pharmacopeial Forum specifies a pH range of 6.0–7.0 for sorbitol-based esters , whereas sulfonyl chlorides are typically unstable in basic conditions due to hydrolysis.

Analytical and Environmental Considerations

- Environmental Fate : Chloride release from sulfonyl chloride hydrolysis could be modeled using ANN-based environmental simulations, as demonstrated in chloride concentration studies .

Activité Biologique

7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride, also known as a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 85576-28-9 |

| Molecular Formula | C10H7ClO5S |

| Molecular Weight | 274.68 g/mol |

| IUPAC Name | 7-hydroxy-4-methyl-2-oxochromene-6-sulfonyl chloride |

| InChI Key | VJLPSAITCHERIZ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-benzopyran-6-sulfonyl chloride typically involves the sulfonation of 7-Hydroxy-4-methylcoumarin using chlorosulfonic acid under controlled conditions, often at low temperatures to prevent decomposition and ensure high yield. In industrial applications, continuous flow reactors may be employed for better control and safety during production.

The biological activity of this compound is largely attributed to its sulfonyl chloride group, which can react with nucleophilic sites in biological molecules. This reactivity allows for covalent modifications of proteins and enzymes, potentially altering their functions. Such mechanisms make it a valuable tool in enzyme inhibition studies and biochemical assays.

Biological Activities

Research indicates that 7-Hydroxy-4-methyl-2-oxo-2H-benzopyran-6-sulfonyl chloride exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that coumarin derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this sulfonyl chloride have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

- The structure–activity relationship (SAR) analysis suggests that modifications on the coumarin scaffold can enhance antimicrobial efficacy, with certain substituents leading to increased potency against specific pathogens .

-

Enzyme Inhibition :

- The compound is utilized in research focused on enzyme inhibition. Its ability to form covalent bonds with active sites of enzymes makes it a candidate for developing enzyme inhibitors, which are crucial in treating various diseases.

- Potential Antifilarial Activity :

Case Studies

Several case studies highlight the biological efficacy of coumarin derivatives:

- A study evaluated the antimicrobial activity of various coumarin analogues against MRSA and other bacterial strains, revealing that certain derivatives exhibited notable inhibition percentages, suggesting their potential as therapeutic agents .

- Another investigation into enzyme inhibition demonstrated that compounds with similar structures could effectively inhibit protease activity in parasitic organisms, showcasing their potential for drug development against filarial infections .

Q & A

Basic: What are the optimal synthetic routes for preparing 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride with high regioselectivity?

Methodological Answer:

Synthesis typically involves sulfonation of the benzopyran core, followed by chlorination. Key steps include:

- Regioselective sulfonation : Use controlled reaction conditions (e.g., SO₃ in H₂SO₄ at 0–5°C) to direct sulfonation to the 6-position .

- Chlorination : Treat the sulfonic acid intermediate with PCl₅ or thionyl chloride under anhydrous conditions. Monitor completion via TLC or FTIR for S=O and S-Cl stretches .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from aprotic solvents to isolate the product. Confirm purity via HPLC (>98%) and elemental analysis .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for the sulfonyl chloride group?

Methodological Answer:

Discrepancies often arise from solvent effects, concentration, or residual moisture. To standardize

- Use deuterated DMSO-d₆ or CDCl₃ with internal standards (e.g., TMS) .

- Compare with X-ray crystallography data to validate substituent positions and electronic environments .

- Perform 2D NMR (¹H-¹³C HSQC, NOESY) to confirm coupling patterns and spatial arrangements .

Basic: What spectroscopic techniques are critical for characterizing the sulfonyl chloride moiety?

Methodological Answer:

- FTIR : Identify S=O asymmetric/symmetric stretches (1360–1340 cm⁻¹ and 1180–1160 cm⁻¹) and S-Cl vibrations (600–550 cm⁻¹) .

- ¹H/¹³C NMR : Observe deshielding effects on adjacent protons (e.g., H-5 and H-7 in the benzopyran ring) due to the electron-withdrawing sulfonyl group .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl and S atoms .

Advanced: What strategies prevent hydrolysis of the sulfonyl chloride group during aqueous-phase reactions?

Methodological Answer:

- Reaction Solvents : Use anhydrous aprotic solvents (e.g., dichloromethane, THF) with molecular sieves .

- Temperature Control : Maintain reactions at 0–4°C to slow hydrolysis kinetics .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .

- Real-Time Monitoring : Track hydrolysis byproducts (e.g., sulfonic acid) via LC-MS and adjust conditions dynamically .

Basic: How is the regiochemistry of sulfonation confirmed in the benzopyran scaffold?

Methodological Answer:

- X-ray Crystallography : Definitive proof of substitution pattern via single-crystal analysis .

- NOESY NMR : Detect spatial proximity between the sulfonyl group and adjacent substituents (e.g., H-5 and H-7) .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts for proposed regioisomers .

Advanced: How can reaction byproducts be minimized when using this compound as a peptide-coupling reagent?

Methodological Answer:

- Stoichiometric Optimization : Use 1.1–1.2 equivalents of sulfonyl chloride to avoid excess reagent hydrolysis .

- Activation Additives : Introduce DMAP or HOBt to enhance coupling efficiency and reduce side reactions .

- Byproduct Analysis : Employ reverse-phase HPLC-MS to identify and quantify sulfonamide or sulfonic acid byproducts .

Basic: What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC .

- Moisture Sensitivity : Store in sealed, desiccated containers with silica gel. Test hygroscopicity by Karl Fischer titration .

- Light Sensitivity : Assess photodegradation under UV/visible light using amber vials and UV-spectrophotometry .

Advanced: How can conflicting solubility data in polar aprotic solvents be reconciled?

Methodological Answer:

- Standardized Protocols : Reproduce solubility tests in DMF, DMSO, or acetonitrile under controlled humidity and temperature .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .

- Co-solvent Systems : Explore binary solvent mixtures (e.g., DCM/DMSO) to enhance dissolution without hydrolysis .

Basic: What analytical methods validate the compound’s identity in multi-step syntheses?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, FTIR, and HRMS to confirm structural integrity at each synthetic step .

- Chloride Content Analysis : Perform argentometric titration to quantify active chloride, ensuring complete conversion from sulfonic acid .

Advanced: How is this compound utilized in synthesizing sulfonamide-based enzyme inhibitors?

Methodological Answer:

- Mechanistic Studies : React with amine-containing biomolecules (e.g., lysine residues) under mild basic conditions (pH 8–9) .

- Kinetic Analysis : Monitor inhibition constants (Kᵢ) using stopped-flow spectroscopy or isothermal titration calorimetry (ITC) .

- Crystallographic Validation : Co-crystallize inhibitor-enzyme complexes to confirm sulfonamide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.